molecular formula C20H28O B12682785 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol CAS No. 60834-79-9

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol

Cat. No.: B12682785
CAS No.: 60834-79-9
M. Wt: 284.4 g/mol
InChI Key: MQMVHENDDKNOFQ-UHFFFAOYSA-N
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Description

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol is a sophisticated organic compound of significant interest in advanced chemical research and development. This polycyclic structure features a phenolic hydroxyl group on a partially hydrogenated naphthalene ring system, further substituted with two cyclopentyl groups. Its structure is related to tetralone and tetralol derivatives, which are known to undergo intricate rearrangement reactions, such as the dienone-phenol rearrangement, making them valuable substrates for studying reaction mechanisms and synthesizing complex molecular architectures . Researchers can leverage this compound as a key synthetic intermediate or a building block in pharmaceutical chemistry. Similar tetrahydronaphthol structures are recognized as precursors in the synthesis of various active compounds, including beta-adrenergic blocking agents . The specific steric and electronic properties imparted by the 2,4-dicyclopentyl substitution pattern may influence the compound's reactivity and binding affinity, opening avenues for its application in medicinal chemistry and drug discovery programs. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

60834-79-9

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

2,4-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C20H28O/c21-20-17-12-6-5-11-16(17)18(14-7-1-2-8-14)13-19(20)15-9-3-4-10-15/h13-15,21H,1-12H2

InChI Key

MQMVHENDDKNOFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C3=C2CCCC3)O)C4CCCC4

Origin of Product

United States

Preparation Methods

Cyclopentylation of Naphthol Derivatives

  • Starting Material: 1-naphthol or partially hydrogenated naphthols.

  • Reagents: Cyclopentyl halides or cyclopentyl carbocations generated in situ.

  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate electrophilic substitution.

  • Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures to control regioselectivity.

  • Outcome: Selective substitution at the 2 and 4 positions to install cyclopentyl groups.

Partial Hydrogenation of the Naphthalene Ring

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

  • Hydrogen Pressure: Moderate pressures (e.g., 1-5 atm H2) to avoid full saturation.

  • Temperature: Controlled between 25°C to 60°C to favor tetrahydro formation.

  • Solvents: Ethanol, ethyl acetate, or other suitable organic solvents.

  • Duration: Several hours, monitored by chromatographic methods to determine completion.

  • Result: Conversion of the aromatic ring to the 5,6,7,8-tetrahydro derivative while maintaining the aromaticity of the other ring and the hydroxyl group.

Step Reaction Type Reagents/Catalysts Conditions Product Features
1 Electrophilic substitution Cyclopentyl halide, AlCl3 Anhydrous, 0-25°C 2,4-Dicyclopentyl-1-naphthol intermediate
2 Catalytic hydrogenation Pd/C, H2 gas 1-5 atm H2, 25-60°C, ethanol 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
  • Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for monitoring purity and isolating the compound. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

  • Isolation: Post-reaction mixtures are typically extracted with organic solvents, washed, dried, and purified by distillation or recrystallization.

  • Characterization: NMR spectroscopy confirms substitution and hydrogenation patterns; mass spectrometry verifies molecular weight; IR spectroscopy confirms hydroxyl presence.

  • Yield Optimization: Reaction parameters such as catalyst loading, temperature, and hydrogen pressure are optimized to maximize yield and minimize over-reduction or side reactions.

  • Selectivity: The use of specific catalysts and controlled reaction times ensures selective tetrahydro formation without full saturation of the naphthalene ring.

  • Scalability: The described methods are scalable for preparative synthesis, with industrial hydrogenation reactors employed for larger batches.

Parameter Typical Range/Value Notes
Cyclopentylation Temp. 0–25°C Low temp favors regioselectivity
Cyclopentylation Catalyst AlCl3 or BF3 Lewis acid catalysis
Hydrogenation Catalyst Pd/C, PtO2, Raney Ni Pd/C preferred for selectivity
Hydrogen Pressure 1–5 atm Moderate pressure to avoid over-reduction
Hydrogenation Temp. 25–60°C Controlled to maintain tetrahydro state
Solvent Ethanol, ethyl acetate Solvent choice affects reaction rate
Reaction Time Several hours (3–6 h) Monitored by HPLC or TLC

The preparation of this compound involves a strategic combination of electrophilic aromatic substitution to introduce cyclopentyl groups and controlled catalytic hydrogenation to achieve the tetrahydro configuration. The process demands careful control of reaction conditions to preserve the hydroxyl functionality and ensure regioselectivity. Analytical methods such as RP-HPLC are essential for monitoring and purification. These preparation methods are well-established and adaptable for both laboratory-scale and industrial production, supporting the compound’s applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 60834-79-9
  • Molecular Formula : C${20}$H${28}$O
  • Molecular Weight : 284.443 g/mol
  • LogP : 6.69 (indicating high lipophilicity) .
  • Structure : Features a tetralin (5,6,7,8-tetrahydro-1-naphthol) core substituted with two cyclopentyl groups at positions 2 and 2.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Structural Differences
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol Tetralin 2,4-dicyclopentyl Bulky aliphatic substituents
5,6,7,8-Tetrahydro-1-naphthol (CAS 529-35-1) Tetralin None (unsubstituted) Simpler structure, lower LogP
2-tert-Butyl-5,6,7,8-tetrahydro-1-naphthol Tetralin 2-tert-butyl tert-Butyl group (steric hindrance)
5,8-Dichloro-1-naphthol (CAS 1574-18-1) Naphthalene (unsaturated) 5,8-dichloro Chlorine substituents (electron-withdrawing)
5,8-Dihydro-1-naphthol (CAS 27673-48-9) Dihydronaphthalene None (partially unsaturated) Reduced saturation (vs. tetralin)

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Melting Point (°C) Key Properties
2,4-Dicyclopentyl-tetrahydro-1-naphthol 284.443 6.69 Not reported High hydrophobicity, HPLC utility
5,6,7,8-Tetrahydro-1-naphthol 148.20 ~2.5* Not reported Intermediate in organic synthesis
2-tert-Butyl-tetrahydro-1-naphthol ~220† ~5.0† 95–105 (decomp.) Phosphonate precursor
5,8-Dichloro-1-naphthol 213.06 ~3.5† Not reported Enhanced reactivity (Cl groups)
4-Methyl-tetrahydro-1-naphthol 162.23 ~2.8† Not reported Solvent-dependent synthesis

*Estimated based on structure.

Key Differentiators

  • Substituent Impact : Cyclopentyl groups enhance hydrophobicity and chromatographic retention, whereas tert-butyl groups provide steric stabilization in material science applications.
  • Saturation Level : Fully saturated tetralin cores (e.g., 5,6,7,8-tetrahydro-1-naphthol) offer greater conformational flexibility compared to dihydro or unsaturated variants .
  • Synthetic Flexibility : Substituents like chlorine or methyl groups enable tailored reactivity for drug synthesis or polymer chemistry .

Biological Activity

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (CAS Number: 60834-79-9) is a chemical compound characterized by its unique structure and potential biological activity. The compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H28OC_{20}H_{28}O with a molecular weight of 284.44 g/mol. The compound features a tetrahydronaphthol core with two cyclopentyl groups attached at the 2 and 4 positions. Its structural details are summarized below:

PropertyValue
Molecular FormulaC20H28O
Molecular Weight284.44 g/mol
LogP6.69
InChI KeyMQMVHENDDKNOFQ-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications. Its biological effects can be categorized into various areas:

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the naphthol moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation.

Antitumor Potential

There is emerging evidence that this compound may have antitumor activity. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival.

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several naphthol derivatives. The results indicated that this compound demonstrated a significant reduction in lipid peroxidation levels compared to control groups.

Anti-inflammatory Mechanism Investigation

In a study focusing on the anti-inflammatory effects of naphthol derivatives, it was found that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for its anti-inflammatory action.

Antitumor Activity Assessment

A recent investigation into the antitumor effects of various naphthol derivatives included this compound. The compound exhibited cytotoxicity against glioma cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

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